

# An In-Depth Technical Guide to 2-(Ethylamino)benzotrile

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## Compound of Interest

Compound Name: 2-(Ethylamino)benzotrile

CAS No.: 30091-24-8

Cat. No.: B1339767

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **2-(Ethylamino)benzotrile** (CAS No. 30091-24-8), a molecule of interest within the broader class of substituted benzotriles. While this specific compound is not extensively documented in peer-reviewed literature, this guide synthesizes available data, provides expert analysis of its chemical characteristics, and outlines logical, field-proven methodologies for its synthesis and characterization. The document is structured to empower researchers and drug development professionals with a foundational understanding of this compound, highlighting its potential as a synthon and exploring its putative role in medicinal chemistry based on the well-established bioactivities of the benzotrile scaffold.

## Nomenclature and Chemical Identity

A precise understanding of a compound's identity is the bedrock of scientific inquiry. This section provides the definitive nomenclature and structural identifiers for **2-(Ethylamino)benzotrile**.

Identifier	Value
IUPAC Name	2-(ethylamino)benzotrile
CAS Number	30091-24-8[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> [2][3]
Molecular Weight	146.19 g/mol [3]
Synonyms	N-Ethyl-2-cyanoaniline

Structural Representation:

Caption: 2D structure of **2-(Ethylamino)benzotrile**.

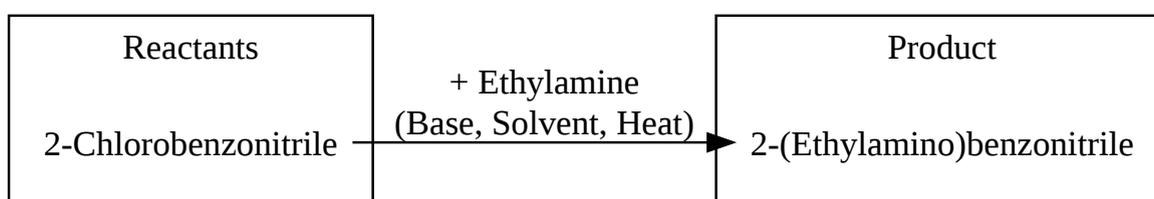
## Synthesis and Mechanistic Considerations

While specific, detailed experimental protocols for the synthesis of **2-(Ethylamino)benzotrile** are not readily available in the published literature, its structure suggests several logical and well-established synthetic routes. The choice of a particular method would be guided by starting material availability, desired scale, and purity requirements.

### Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most direct and industrially scalable approach is likely the nucleophilic aromatic substitution (S<sub>N</sub>Ar) of a leaving group at the ortho-position of the benzotrile ring with ethylamine.

Reaction Scheme:



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Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

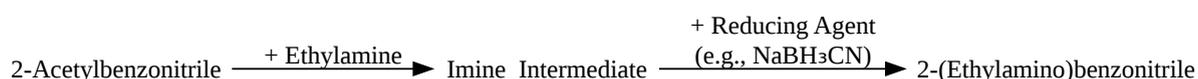
Underlying Principles and Experimental Design:

- **Substrate Choice:** 2-Chlorobenzonitrile is the logical precursor. The electron-withdrawing nature of the nitrile group (-CN) activates the ortho position towards nucleophilic attack, making this reaction feasible.
- **Nucleophile and Base:** Ethylamine serves as the nucleophile.[4] An excess of ethylamine can also act as the base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base such as potassium carbonate or triethylamine can be employed to improve atom economy.
- **Solvent and Temperature:** A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal for  $S_NAr$  reactions as it solvates the cation of the base while leaving the nucleophile relatively free. The reaction will likely require heating, typically in the range of 80-150 °C, to overcome the activation energy of the Meisenheimer complex formation.
- **Self-Validating Protocol:**
  - To a stirred solution of 2-chlorobenzonitrile in DMSO, add 2-3 equivalents of ethylamine (as a solution in a suitable solvent or condensed gas).
  - Add 1.5 equivalents of a non-nucleophilic base like  $K_2CO_3$ .
  - Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Upon completion, the reaction mixture would be cooled, diluted with water, and extracted with a suitable organic solvent like ethyl acetate.
  - The organic layer would then be washed, dried, and concentrated. Purification would likely be achieved by column chromatography on silica gel.

## Alternative Route: Reductive Amination

An alternative, though less direct, pathway could involve the reductive amination of 2-acetylbenzointrile with ethylamine. This would first form an imine intermediate, which is then reduced to the secondary amine.

Reaction Scheme:



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Caption: Alternative synthesis via Reductive Amination.

## Physicochemical and Spectroscopic Characterization

Specific experimental data for **2-(Ethylamino)benzointrile** is sparse. However, based on its structure and data from analogous compounds such as 2-aminobenzointrile<sup>[5][6]</sup> and N-ethylaniline,<sup>[7]</sup> we can predict its key properties.

Property	Predicted Value / Characteristic	Rationale / Comparative Data
Appearance	Likely a pale yellow to brown liquid or low-melting solid	N-ethylaniline is a liquid that darkens on exposure to air and light.[7] 2-Aminobenzonitrile is a yellow solid.[5]
Melting Point	Low, likely < 30 °C	2-Aminobenzonitrile has a melting point of 45-48 °C.[5] The ethyl group may lower the melting point compared to the primary amine.
Boiling Point	Estimated > 250 °C	2-Aminobenzonitrile has a boiling point of 267-268 °C.[5] The addition of the ethyl group will likely increase the boiling point.
Solubility	Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water.	The aromatic ring and ethyl group confer lipophilicity, while the secondary amine and nitrile offer some polarity.

## Predicted Spectroscopic Signatures

- <sup>1</sup>H NMR:
  - Aromatic Protons: A complex multiplet pattern in the range of  $\delta$  6.5-7.5 ppm.
  - NH Proton: A broad singlet, the chemical shift of which will be concentration-dependent, likely between  $\delta$  4-6 ppm.
  - Ethyl Group (CH<sub>2</sub>): A quartet around  $\delta$  3.2 ppm, coupled to the CH<sub>3</sub> protons.
  - Ethyl Group (CH<sub>3</sub>): A triplet around  $\delta$  1.2 ppm, coupled to the CH<sub>2</sub> protons.
- <sup>13</sup>C NMR:

- Aromatic Carbons: Multiple signals between  $\delta$  110-150 ppm.
- Nitrile Carbon (CN): A characteristic peak around  $\delta$  118-122 ppm.
- Ethyl Group (CH<sub>2</sub>): A signal around  $\delta$  38 ppm.
- Ethyl Group (CH<sub>3</sub>): A signal around  $\delta$  14 ppm.
- Infrared (IR) Spectroscopy:
  - N-H Stretch: A sharp to moderately broad absorption around 3350-3450 cm<sup>-1</sup>.
  - C≡N Stretch: A strong, sharp absorption in the range of 2220-2230 cm<sup>-1</sup>.
  - C-H Aromatic Stretch: Absorptions just above 3000 cm<sup>-1</sup>.
  - C-H Aliphatic Stretch: Absorptions just below 3000 cm<sup>-1</sup>.
  - C=C Aromatic Stretch: Peaks in the 1600-1450 cm<sup>-1</sup> region.
- Mass Spectrometry (MS):
  - Molecular Ion (M<sup>+</sup>): A peak at m/z = 146.
  - Key Fragmentation: Expect a significant fragment at m/z = 131, corresponding to the loss of a methyl group (•CH<sub>3</sub>) from the ethyl substituent.

## Potential Applications in Drug Development and Medicinal Chemistry

While no specific biological activity has been reported for **2-(Ethylamino)benzotrile**, the benzotrile moiety is a well-recognized pharmacophore and a versatile synthetic intermediate in drug discovery.

- Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, a key feature in many enzyme inhibitors.

- **Hydrogen Bond Acceptor:** The nitrogen of the nitrile group can participate in hydrogen bonding interactions with biological targets.
- **Metabolic Stability:** The presence of a nitrile on an aromatic ring can influence the metabolic profile of a drug candidate, sometimes blocking sites of oxidative metabolism.

The N-ethylamino group provides a handle for further synthetic elaboration, allowing for the introduction of other pharmacophoric features or for tuning the physicochemical properties of a lead compound. Given the known antimicrobial and anticancer activities of other benzonitrile derivatives, it is plausible that **2-(Ethylamino)benzonitrile** could serve as a starting point for the development of novel therapeutics in these areas.

## Safety and Handling

Based on the available hazard statements (H315 - Causes skin irritation, H319 - Causes serious eye irritation), **2-(Ethylamino)benzonitrile** should be handled with appropriate personal protective equipment (PPE).<sup>[3]</sup>

- **Engineering Controls:** Work in a well-ventilated fume hood.
- **Personal Protective Equipment:**
  - Wear chemical-resistant gloves (e.g., nitrile).
  - Wear safety glasses with side shields or chemical goggles.
  - A lab coat is mandatory.
- **Handling:** Avoid contact with skin and eyes. Avoid inhalation of any vapors.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area.<sup>[3]</sup>

## Conclusion and Future Directions

**2-(Ethylamino)benzonitrile** is a chemical entity with a confirmed structure but a notable lack of detailed characterization in the public domain. This guide has provided a framework for understanding its likely chemical properties and has outlined robust, field-proven methods for

its synthesis. The primary value of this compound for the research and drug development community currently lies in its potential as a synthetic building block.

Future work should focus on the empirical determination of its physicochemical and spectroscopic properties to validate the predictions made in this guide. Furthermore, biological screening of **2-(Ethylamino)benzotrile** and its derivatives is warranted to explore its potential as a lead compound in medicinal chemistry, particularly in the areas of oncology and infectious diseases where the benzotrile scaffold has shown promise.

## References

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